molecular formula C9H10Cl3NO2S B1358546 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide CAS No. 952182-56-8

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide

Cat. No.: B1358546
CAS No.: 952182-56-8
M. Wt: 302.6 g/mol
InChI Key: PMCKAMPTSFMYAG-UHFFFAOYSA-N
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Description

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is a synthetic organic compound with the molecular formula C 9 H 10 Cl 3 NO 2 S and a molecular weight of 290.61 g/mol . It belongs to the large and pharmacologically significant class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO 2 NH-) . Sulfonamide derivatives are extensively investigated in medicinal chemistry and chemical biology for their ability to interact with various enzyme families. A prominent area of research involves their role as inhibitors of enzymes like carbonic anhydrases and dihydropteroate synthase . Furthermore, benzenesulfonamide derivatives incorporating specific heterocyclic moieties have shown significant research potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in neuropharmacology research for conditions such as Alzheimer's disease . The structural features of this compound—including the dichlorophenyl group and the propane-sulfonamide chain—suggest it is a valuable intermediate or candidate for developing novel bioactive molecules. Researchers can utilize this high-purity compound in screening assays, as a building block in synthetic chemistry programs, or for structure-activity relationship (SAR) studies aimed at optimizing interactions with biological targets. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl3NO2S/c10-4-1-5-16(14,15)13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCKAMPTSFMYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)CCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219053
Record name 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-56-8
Record name 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Sulfonyl Chloride Intermediate

  • The sulfonyl chloride precursor is typically synthesized by chlorosulfonation of the corresponding alkyl or aryl sulfonic acid or sulfonate derivative.
  • For example, a propane-1-sulfonyl chloride bearing a 3-chloro substituent on the alkyl chain can be prepared by reacting the corresponding sulfonic acid or sulfonate with chlorinating agents such as oxalyl chloride or thionyl chloride under controlled temperature conditions (usually 0–50 °C) in an organic solvent like dichloromethane or chloroform.
  • The presence of catalytic amounts of polar aprotic solvents such as N,N-dimethylformamide (DMF) can facilitate the chlorination reaction.
  • The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.

Formation of the Sulfonamide

  • The sulfonyl chloride intermediate is then reacted with 3,4-dichloroaniline (the amine component) to form the sulfonamide linkage.
  • This reaction is typically conducted at room temperature or slightly elevated temperatures (20–50 °C) in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Bases such as triethylamine (TEA), diisopropylethylamine (DIEA), or N-methylmorpholine (NMM) are added to neutralize the hydrochloric acid generated during the reaction and to drive the reaction to completion.
  • The reaction time ranges from 1 to 24 hours depending on the reactivity of the starting materials and reaction conditions.

Halogenation or Alkylation Steps (If Required)

  • In some synthetic routes, the sulfonamide intermediate may be further functionalized by alkylation or halogenation to introduce the 3-chloro substituent on the propane chain.
  • This can be achieved by reacting the sulfonamide with halogenated alkylating agents such as 1-bromo-3-chloropropane in the presence of bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) at temperatures ranging from -20 °C to 100 °C.
  • The reaction may be facilitated by the addition of iodide salts (NaI or KI) to enhance nucleophilic substitution efficiency.

Representative Reaction Scheme

Step Reactants Conditions Solvent Temperature Time Yield (%) Notes
1 Propane sulfonic acid derivative + Oxalyl chloride Chlorination DCM, DMF (catalytic) 0–50 °C 1–4 h High Anhydrous conditions essential
2 Sulfonyl chloride intermediate + 3,4-dichloroaniline + Base Sulfonamide formation DCM, THF, or DMF 20–50 °C 1–24 h Moderate to high Base neutralizes HCl
3 Sulfonamide + 1-bromo-3-chloropropane + Base Alkylation DMF -20 to 100 °C Several hours Moderate Optional step for chloropropyl substitution

Key Research Findings and Notes

  • The presence of a small amount of water in the solvent system during amination can facilitate dissolving the amine reagent but should be minimized to avoid hydrolysis of the sulfonyl chloride.
  • Using mild bases and controlled temperatures improves product purity and yield while minimizing side reactions.
  • Post-reaction work-up typically involves organic layer separation, concentration under reduced pressure, and purification by recrystallization or filtration from suitable solvents such as acetone or dilute hydrochloric acid.
  • The synthetic route is considered mild, efficient, and scalable, with reported yields ranging from moderate to high (e.g., 65% yield for related intermediates).
  • The choice of solvent and base significantly impacts the reaction efficiency and product purity.

Summary Table of Preparation Method Parameters

Parameter Preferred Conditions Comments
Sulfonyl chloride formation Oxalyl chloride or thionyl chloride, DCM, DMF catalyst Anhydrous conditions critical
Amination solvent DCM, THF, or DMF with minimal water Water facilitates amine solubility but limited
Base for amination Triethylamine, DIEA, NMM, or inorganic bases Neutralizes HCl, drives reaction
Alkylation agent 1-bromo-3-chloropropane Introduces 3-chloro substituent
Alkylation base K2CO3, Na2CO3, NaHCO3, or KHCO3 Enhances nucleophilic substitution
Temperature range 0–50 °C for chlorination and amination Controlled to avoid decomposition
Reaction time 1–24 hours Depends on reagents and conditions
Yield Moderate to high (e.g., 65% for intermediates) Purity enhanced by mild conditions

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Modulation of Chemokine Receptors

One of the primary applications of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is its ability to act as a modulator of chemokine receptors, particularly CXCR3. This receptor is involved in various inflammatory and immunoregulatory disorders. The compound has shown promise in the treatment and prevention of conditions such as:

  • Asthma
  • Allergic diseases
  • Autoimmune disorders (e.g., multiple sclerosis, rheumatoid arthritis)
  • Atherosclerosis

The modulation of CXCR3 activity suggests that this compound could be beneficial in managing chronic inflammatory diseases by regulating immune responses .

Anticancer Properties

Research indicates that this compound may have anticancer properties. It has been associated with the inhibition of tumor formation and growth. The compound's structure allows it to interact with various cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology .

In Vitro Studies

In vitro studies have demonstrated that derivatives of sulfonamides, including those related to this compound, exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance, certain modifications to the compound's structure have been shown to enhance its anticancer efficacy, particularly against breast and colon cancer cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound VariantCell LineIC50 (µM)
Original VariantMCF720.4
Modified VariantMDA-MB23110.6
Another VariantHCT1169.27

This table summarizes some findings from studies evaluating the anticancer activity of related compounds, indicating that structural modifications can significantly impact efficacy.

Clinical Implications

The clinical implications of utilizing this compound include its potential use in combination therapies for cancer treatment or as an adjunct therapy for autoimmune diseases. The modulation of immune responses coupled with direct anticancer effects presents a dual therapeutic approach .

Conclusion and Future Directions

The applications of this compound highlight its potential as a multifaceted therapeutic agent in treating inflammatory diseases and cancer. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Future studies should focus on:

  • Detailed mechanistic studies to understand how structural variations influence biological activity.
  • Clinical trials to assess safety and efficacy in human populations.
  • Exploration of combination therapies that leverage its immunomodulatory and anticancer properties.

Through these efforts, this compound could emerge as a valuable tool in modern medicine for tackling complex health challenges.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogues of 3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide, highlighting variations in substituents and their impact on molecular weight and synthesis yields:

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Reference
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) C₁₈H₂₂ClN₃O₂S 379.90 Chlorophenyl, diazepane 2.9
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide (10e) C₁₉H₂₅N₃O₃S 375.49 Methoxyphenyl, diazepane 13.8
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide C₁₀H₁₂F₃NO₃S 283.27 Trifluoromethylphenoxy N/A
2-Chloro-N-(3-chloro-9,10-dioxoanthracen-2-yl)propanamide C₁₇H₁₂Cl₂NO₃ 349.19 Chloroanthraquinone, propanamide N/A

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in 3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonamide () introduces strong electron-withdrawing effects, which could stabilize the sulfonamide group and alter reactivity compared to chlorinated analogues.
  • Synthesis Yields : Substituents like methoxy groups (10e, yield 13.8%) appear to favor higher yields compared to chlorinated derivatives (10c, yield 2.9%), suggesting steric or electronic challenges in chlorinated systems .

Biological Activity

3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its role in antibacterial activity. The presence of chlorine atoms on the phenyl ring can influence the compound's lipophilicity and overall biological activity.

Inhibition of Enzymes : The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific bacterial enzymes. This inhibition disrupts bacterial metabolism and growth, leading to its antimicrobial properties .

Antimicrobial Activity : The compound has shown significant activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Antibacterial Properties

Numerous studies have documented the antibacterial efficacy of sulfonamides. The following table summarizes the MIC values for this compound against selected bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus10
Escherichia coli10
Bacillus subtilis5
Salmonella typhimurium10

These results indicate that the compound possesses promising antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antibacterial properties, research has indicated potential anti-inflammatory effects. Studies suggest that sulfonamides can modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonamides reveal that the presence of electron-withdrawing groups, such as chlorine, enhances antibacterial activity. The positioning and nature of substituents on the phenyl ring significantly influence the compound's lipophilicity and biological efficacy. For instance:

  • Electron-Withdrawing Groups : Chlorine substituents have been shown to increase the potency against specific bacterial strains compared to unsubstituted or electron-donating groups.
  • Hydrophobic Interactions : The hydrophobic nature of the compound facilitates better membrane penetration in bacterial cells, enhancing its antimicrobial effectiveness .

Case Studies

A notable case study highlighted in recent literature involved testing various sulfonamide derivatives, including this compound, against multidrug-resistant strains of Staphylococcus aureus. The study found that modifications in the sulfonamide structure led to improved activity profiles, suggesting a pathway for developing more effective antibacterial agents .

Q & A

Q. How can this sulfonamide serve as a precursor for metal-organic frameworks (MOFs) with catalytic applications?

  • Methodological Answer : Functionalize the sulfonamide with carboxylate groups via Pd-catalyzed cross-coupling. MOF synthesis (e.g., with ZrIV^IV nodes) leverages sulfonate-Zr coordination. Characterize porosity via BET and catalytic efficiency in Knoevenagel condensation .

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